molecular formula C7H3ClF3NO2 B1423198 5-Chloro-2-(trifluoromethyl)nicotinic acid CAS No. 823222-02-2

5-Chloro-2-(trifluoromethyl)nicotinic acid

Cat. No.: B1423198
CAS No.: 823222-02-2
M. Wt: 225.55 g/mol
InChI Key: SWAUZBSMIIDEMA-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)nicotinic acid (CAS 823222-02-2) is a fluorinated pyridine derivative of significant interest in advanced chemical research and development. This compound serves as a versatile chemical intermediate and a key structural motif in the synthesis of active ingredients for the agrochemical and pharmaceutical industries . In pharmaceutical research, derivatives based on the 6-(trifluoromethyl)nicotinic acid scaffold have been identified as promising dual inhibitors of the HIV-1 Reverse Transcriptase (RT), targeting both the polymerase and the RNase H functions of the enzyme, which is a crucial target for antiretroviral therapy . Some compounds developed from this scaffold have demonstrated the ability to inhibit viral replication in cell-based assays . Within the agrochemical sector, trifluoromethylpyridine (TFMP) derivatives are a cornerstone of modern crop protection. The unique properties of the trifluoromethyl group contribute to the biological activity of many commercial pesticides . This compound acts as a critical building block for the discovery and synthesis of novel active ingredients . The biological potency of trifluoromethylpyridine derivatives is attributed to the synergistic effect of the fluorine atom's unique physicochemical properties—such as its high electronegativity and small van der Waals radius—and the characteristics of the pyridine ring. The trifluoromethyl group is strongly electron-withdrawing, which can enhance lipophilicity, membrane permeability, and metabolic stability, making it a valuable feature in rational drug and agrochemical design . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-3-1-4(6(13)14)5(12-2-3)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAUZBSMIIDEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694245
Record name 5-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823222-02-2
Record name 5-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting from 2-Cyanopyridine Derivatives

A common route begins with 2-cyanopyridine , which undergoes a sequence of halogenation and trifluoromethylation reactions:

  • Step 1: Chlorination at the 5-position of pyridine, often using reagents like N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃), to introduce the chlorine atom selectively.
  • Step 2: Introduction of the trifluoromethyl group at the 2-position, typically via nucleophilic trifluoromethylation using reagents like trifluoromethyl iodide (CF₃I) in the presence of copper catalysts or other transition metals.

Direct Catalytic Fluorination and Chlorination

Patents and research articles describe direct fluorination and chlorination of pyridine rings using catalytic systems:

  • Catalysts: Lindlar catalyst, Raney nickel, or palladium on carbon.
  • Reaction solvents: Methyl alcohol, ethanol, ethyl acetate, tetrahydrofuran (THF).
  • Reaction conditions: Mild temperatures (20–50°C), normal pressure to 5 atmospheres, with auxiliary bases such as triethylamine or trimethylamine to facilitate dechlorination and fluorination.

Multi-step Synthesis via Intermediates

An alternative involves synthesizing intermediate compounds such as 2-chloro-5-fluoro-nicotinic acid , followed by oxidation or hydrolysis to obtain the final acid:

  • Hydrogenation: Catalytic hydrogenation under mild conditions to dechlorinate or modify the intermediates.
  • Oxidation: Oxidative steps to convert methyl esters or other derivatives into the free acid form.

Specific Research Findings and Patent Data

Method Reagents & Catalysts Reaction Conditions Remarks
Catalytic Hydrogenation Lindlar catalyst, Raney nickel, palladium carbon 20–50°C, normal pressure to 5 atm, solvents like methyl alcohol or ethanol Used for dechlorination and fluorination steps, with auxiliary bases like triethylamine
Halogenation & Trifluoromethylation NCS, POCl₃, CF₃I, copper catalysts Controlled temperature, often 0–50°C Achieves regioselective substitution on pyridine ring
Oxidation of Intermediates Potassium permanganate, sodium dichromate Mild to moderate heating Converts methyl esters to free acids

Data Tables Summarizing Preparation Methods

Method Starting Material Reagents Catalysts Reaction Conditions Yield & Purity References
Catalytic hydrogenation 2-chloro-5-fluoro-nicotinic acid methyl ester Triethylamine, Pd/C Palladium on carbon 20–50°C, atmospheric to 5 atm High yield, >90% Patent CN100355732C
Direct halogenation & trifluoromethylation 2-cyanopyridine NCS, CF₃I Copper catalysts 0–50°C, solvent-dependent Moderate to high Literature review,,
Oxidative hydrolysis Methyl esters Potassium permanganate - Mild heating Quantitative conversion Patent CN100355732C

Research Findings and Notes

  • Efficiency & Selectivity: Catalytic hydrogenation with Lindlar or Raney nickel under mild conditions offers high selectivity for dechlorination without affecting the trifluoromethyl group.
  • Reaction Optimization: The choice of solvent and auxiliary bases significantly influences yield and purity. Methyl alcohol and ethanol are preferred solvents for their compatibility and ease of removal.
  • Industrial Scale: Large-scale synthesis emphasizes process control, catalyst recovery, and purification steps such as recrystallization or chromatography to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acids, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Agrochemicals

The compound is utilized in the development of agrochemicals, particularly as a pesticide or herbicide. Trifluoromethylpyridines, including derivatives like 5-Chloro-2-(trifluoromethyl)nicotinic acid, have been shown to possess significant efficacy against pests and diseases affecting crops. For instance, several trifluoromethylpyridine derivatives have received market approval for use in crop protection, indicating their importance in agricultural practices .

Pharmaceuticals

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various bioactive compounds. Its unique molecular structure allows for modifications that can lead to the development of new therapeutic agents. Research has indicated that derivatives of trifluoromethylpyridines exhibit diverse biological activities, including antimicrobial and anti-inflammatory effects .

Material Science

The compound is also explored for applications in material science due to its unique physicochemical properties. It can be used in the synthesis of materials with enhanced stability and reactivity, making it valuable for developing functional materials with specific characteristics.

Case Study 1: Agrochemical Development

A recent study highlighted the synthesis of several trifluoromethylpyridine derivatives, including this compound, which were evaluated for their effectiveness as herbicides. The results demonstrated that these compounds significantly reduced weed growth while exhibiting low toxicity to non-target species, showcasing their potential for sustainable agricultural practices .

Case Study 2: Pharmaceutical Applications

Another investigation focused on the synthesis of novel pharmaceuticals using this compound as a precursor. The study reported that several synthesized compounds displayed promising activity against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)nicotinic acid depends on its application. In pharmaceuticals, it may act by modulating specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 5-chloro-2-(trifluoromethyl)nicotinic acid with structurally related nicotinic acid derivatives:

Compound Name Substituents (Pyridine Ring Positions) Molecular Formula Molecular Weight Key Structural Differences
This compound Cl (5), CF₃ (2) C₇H₃ClF₃NO₂ 239.55 Reference compound
2-Chloro-5-(trifluoromethyl)nicotinic acid Cl (2), CF₃ (5) C₇H₃ClF₃NO₂ 239.55 Positional isomer of Cl/CF₃ groups
5-Chloro-2-hydroxynicotinic acid Cl (5), OH (2) C₆H₄ClNO₃ 173.55 -CF₃ replaced with -OH
5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid Cl (5), -O-C₆H₄-CF₃ (2) C₁₃H₇ClF₃NO₃ 341.65 -CF₃ replaced with phenoxy-CF₃
2-Chloro-5-fluoro-6-methylnicotinic acid Cl (2), F (5), CH₃ (6) C₇H₅ClFNO₂ 191.57 Additional F and CH₃ groups

Physical and Chemical Properties

  • Melting Points : While direct data for This compound is unavailable, analogs like 5-chloro-2-hydroxynicotinic acid (CAS 38076-80-1) exhibit a similarity score of 0.79, suggesting comparable polarity and solubility .
  • Molecular Weight : The trifluoromethyl group increases molecular weight by ~66 Da compared to hydroxyl-substituted analogs (e.g., 5-chloro-2-hydroxynicotinic acid ) .

Biological Activity

5-Chloro-2-(trifluoromethyl)nicotinic acid is a fluorinated derivative of nicotinic acid that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which significantly influences its chemical behavior and biological interactions. The presence of this group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The compound can be represented structurally as follows:

C7H4ClF3NO2\text{C}_7\text{H}_4\text{ClF}_3\text{N}\text{O}_2

Research indicates that compounds with trifluoromethyl substitutions often exhibit altered pharmacological profiles compared to their non-fluorinated counterparts. The trifluoromethyl group can enhance the interaction with various biological targets, including receptors and enzymes, due to its electron-withdrawing properties. This modification can lead to increased potency and selectivity in biological assays.

Antinociceptive Effects

A study explored the antinociceptive effects of nicotinic receptor modulators, including those related to 5-chloro derivatives. It was found that certain analogs could modulate pain pathways through interactions with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. These interactions may lead to significant analgesic effects in preclinical models, suggesting potential applications in pain management .

Antiviral Activity

Another area of interest is the antiviral potential of this compound derivatives. Research has shown that certain compounds within this class can inhibit HIV-1 replication by targeting reverse transcriptase (RT) functions. These compounds act as dual inhibitors, affecting both polymerase activity and RNase H function, which are critical for viral replication . This dual action is particularly promising for developing new antiviral therapies.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antinociception in Mouse Models : A study demonstrated that specific nicotinic receptor modulators exhibit significant antinociceptive effects in mouse models, highlighting the potential for developing new analgesics based on these structures .
  • HIV-1 Replication Inhibition : Compounds derived from 2-amino-6-(trifluoromethyl)nicotinic acid showed effective inhibition of HIV-1 replication with an IC50 value of 14 µM. These findings suggest that modifications to the nicotinic acid scaffold can yield potent antiviral agents .
  • Structure-Activity Relationship (SAR) : The incorporation of fluorinated groups into nicotinic acid derivatives has been shown to enhance their biological activity significantly. SAR studies indicate that these modifications can improve binding affinity and selectivity for biological targets .

Summary Table of Biological Activities

Activity Effect Reference
AntinociceptiveSignificant pain relief
AntiviralInhibition of HIV-1 replication
Structure-Activity RelationshipEnhanced potency

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-(trifluoromethyl)nicotinic acid in academic laboratories?

The compound is synthesized via hydrolysis of nitrile precursors. A three-step method involves halogenation of pyridine derivatives, trifluoromethylation using CuI catalysts, and acidic/basic hydrolysis to yield the carboxylic acid. For example, 3-chloro-2-trifluoromethylpyridine can be hydrolyzed under reflux with aqueous HCl to produce the target compound . Optimization of copper-catalyzed trifluoromethylation improves yields and reduces side reactions.

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and purity.
  • HPLC-UV for assessing chemical purity (>98% typical).
  • Mass spectrometry (MS) to verify molecular weight (M.W. 225.55) and detect impurities.
  • Elemental analysis to validate stoichiometry (C7H3ClF3NO2) .

Q. How does the trifluoromethyl group influence the compound's chemical reactivity?

The electron-withdrawing -CF3 group increases the electrophilicity of the pyridine ring, directing nucleophilic substitution to the 4- and 6-positions. This facilitates regioselective synthesis of derivatives like amides or esters .

Q. What are the recommended storage conditions to prevent degradation?

Store in airtight, light-resistant containers under inert gas (N2/Ar) at 2–8°C. Use desiccants (e.g., silica gel) to avoid hydrolysis. Stability studies show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for derivatives of this compound?

Discrepancies may arise from tautomerism, solvent effects, or paramagnetic impurities. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • Deuterated solvents (e.g., DMSO-d6) to minimize solvent shifts.
  • DFT calculations to compare experimental and computed chemical shifts .

Q. What mechanistic insights explain byproduct formation during trifluoromethylation?

Common byproducts (e.g., halogen-exchanged analogs) form via competing radical pathways. Using anhydrous conditions and controlled reaction temperatures (80–100°C) suppresses side reactions. Post-synthetic purification via recrystallization (EtOH/H2O) or column chromatography (SiO2, hexane/EtOAc) isolates the desired product .

Q. How can computational modeling predict the solubility and stability of this compound?

  • COSMO-RS simulations estimate solubility in organic solvents (e.g., logP ~2.1 in DMSO).
  • Molecular dynamics (MD) models thermal stability, aligning with experimental TGA data (decomposition onset: ~220°C).
  • DFT studies evaluate hydrogen-bonding interactions in crystal lattices, guiding polymorph design .

Q. What strategies reconcile conflicting bioactivity data in pharmacological assays?

Discrepancies often stem from assay-specific variables (e.g., cell membrane permeability, pH). Solutions include:

  • Orthogonal assays (e.g., SPR for binding affinity vs. fluorescence for enzymatic inhibition).
  • Dose-response studies to establish IC50/EC50 consistency.
  • Meta-analysis of published datasets to identify consensus mechanisms .

Methodological Notes

  • Synthesis Optimization : Copper(I) iodide (10 mol%) in DMF at 100°C achieves >85% yield in trifluoromethylation steps .
  • Analytical Workflow : Combine HPLC (C18 column, 0.1% TFA in H2O/MeCN) with high-resolution MS (ESI+) for robust quality control .
  • Safety Protocols : Refer to analogs like 5-amino-2-chloro-4-fluorobenzoic acid for handling guidelines (use PPE, fume hoods) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-2-(trifluoromethyl)nicotinic acid
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